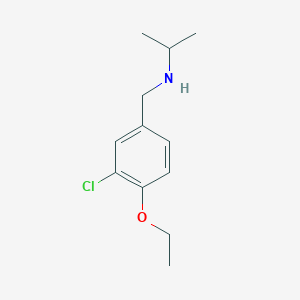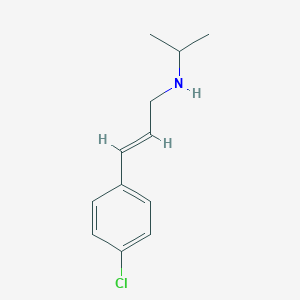![molecular formula C17H21NO2 B275954 2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol, commonly known as MMBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MMBPE is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MMBPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, MMBPE has been found to bind to certain receptors in the body, including the adrenergic receptor and the serotonin receptor.
Biochemical and Physiological Effects:
MMBPE has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that MMBPE can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MMBPE can reduce inflammation and pain in animal models of arthritis. MMBPE has also been found to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
MMBPE has several advantages for lab experiments, including its high purity and stability. However, MMBPE is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of MMBPE is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research on MMBPE. One area of interest is the development of MMBPE-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of MMBPE as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MMBPE and to identify potential side effects and toxicity.
Synthesemethoden
MMBPE can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-(4-hydroxyphenoxy)ethanol. The resulting product is then further purified to obtain MMBPE. This synthesis method has been optimized to yield high purity and high yields of MMBPE.
Wissenschaftliche Forschungsanwendungen
MMBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug delivery systems, and polymer science. In medicinal chemistry, MMBPE has been investigated as a potential drug candidate for the treatment of cancer, cardiovascular diseases, and inflammation. In drug delivery systems, MMBPE has been utilized as a surface modifier to enhance the stability and bioavailability of drugs. In polymer science, MMBPE has been incorporated into polymers to improve their mechanical properties and biocompatibility.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[4-[[(4-methylphenyl)methylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c1-14-2-4-15(5-3-14)12-18-13-16-6-8-17(9-7-16)20-11-10-19/h2-9,18-19H,10-13H2,1H3 |
InChI-Schlüssel |
PSFCOXXQINAART-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-propylamine](/img/structure/B275895.png)